1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Overview
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine is a chemical compound with the molecular formula C10H18N4O2S and a molecular weight of 258.34 g/mol . This compound features a piperidine ring substituted with a sulfonyl group linked to a pyrazole ring, which is further substituted with two methyl groups. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting potential targets within parasitic organisms
Mode of Action
It is suggested that the compound may interact with its targets in a manner that results in antipromastigote activity . The specifics of these interactions and the resulting changes within the target organism are subjects for further investigation.
Biochemical Pathways
Given its potential antipromastigote activity , it may impact pathways related to the survival and proliferation of parasitic organisms
Result of Action
Its potential antipromastigote activity suggests that it may induce changes detrimental to the survival and proliferation of certain parasitic organisms.
Preparation Methods
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Piperidine: The sulfonylated pyrazole is coupled with piperidine-4-amine under suitable conditions to form the final product.
Chemical Reactions Analysis
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Bases: Triethylamine, sodium hydroxide.
Scientific Research Applications
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and reactivity.
Catalysis: It serves as a catalyst or ligand in various chemical reactions
Comparison with Similar Compounds
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine can be compared with similar compounds such as:
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar pyrazole ring but differs in the substitution pattern.
4-Amino-1H-pyrazole: This compound lacks the sulfonyl and piperidine groups, making it less complex
The uniqueness of this compound lies in its combination of the sulfonyl and piperidine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(7-12-13(8)2)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQOYIKZPGDJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCC(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188185 | |
Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018996-02-5 | |
Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018996-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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